molecular formula C15H17BO4 B6206952 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one CAS No. 517874-20-3

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one

Cat. No.: B6206952
CAS No.: 517874-20-3
M. Wt: 272.1
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one is a boronic acid derivative of chromone Chromones are a class of organic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one typically involves the reaction of 4H-chromen-4-one with a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and solvents like toluene or dioxane are commonly used.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. It can also participate in electrophilic substitution reactions and serve as a ligand in coordination chemistry.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents like water and ethanol.

  • Electrophilic Substitution: Lewis acids (e.g., AlCl3), and solvents like dichloromethane.

  • Coordination Chemistry: Various metal salts and ligands.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Electrophilic Substitution: Substituted chromones.

  • Coordination Chemistry: Metal complexes.

Scientific Research Applications

Chemistry: In organic synthesis, this compound is used as a building block for the construction of complex molecules. Its boronic acid functionality makes it a versatile reagent for cross-coupling reactions, which are essential in the synthesis of pharmaceuticals, agrochemicals, and materials.

Biology: Chromones, including this compound, exhibit various biological activities. They have been studied for their anti-inflammatory, antioxidant, and anticancer properties. Research is ongoing to explore their potential as therapeutic agents.

Medicine: The anti-inflammatory and antioxidant properties of chromones make them candidates for the development of new drugs. This compound, in particular, could be used in the design of novel anti-inflammatory and anticancer drugs.

Industry: In the materials industry, this compound can be used in the synthesis of organic semiconductors and other advanced materials. Its ability to form stable complexes with metals makes it useful in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one exerts its effects involves its interaction with biological targets. The boronic acid moiety can form reversible covalent bonds with amino acids like serine, threonine, and tyrosine, which are critical in enzyme active sites. This interaction can modulate enzyme activity and influence cellular processes.

Molecular Targets and Pathways:

  • Enzymes: Various enzymes involved in inflammatory and oxidative stress pathways.

  • Receptors: Potential binding to specific receptors involved in cell signaling.

Comparison with Similar Compounds

  • 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

  • 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde

  • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

Uniqueness: 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one is unique due to its chromone core, which imparts distinct biological activities compared to other boronic acid derivatives. Its ability to participate in cross-coupling reactions and form stable metal complexes also sets it apart from similar compounds.

Properties

CAS No.

517874-20-3

Molecular Formula

C15H17BO4

Molecular Weight

272.1

Purity

95

Origin of Product

United States

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